molecular formula C11H17NO B11820992 2-methoxy-N-methyl-3-phenylpropan-1-amine

2-methoxy-N-methyl-3-phenylpropan-1-amine

Cat. No.: B11820992
M. Wt: 179.26 g/mol
InChI Key: PXQDAJALXJRFAB-UHFFFAOYSA-N
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Description

2-Methoxy-N-methyl-benzenepropanamine is an organic compound with the molecular formula C11H17NO It is a derivative of benzenepropanamine, characterized by the presence of a methoxy group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-N-methyl-benzenepropanamine typically involves the following steps:

    Starting Material: The synthesis begins with benzenepropanamine.

    Methylation: The nitrogen atom is methylated using methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH).

Industrial Production Methods: Industrial production of 2-Methoxy-N-methyl-benzenepropanamine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Catalysts and Reagents: Employing efficient catalysts and reagents to optimize yield and purity.

    Purification: Implementing purification techniques such as distillation and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-N-methyl-benzenepropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) facilitate substitution reactions.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, other substituted compounds.

Scientific Research Applications

2-Methoxy-N-methyl-benzenepropanamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-methyl-benzenepropanamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups influence its binding affinity and specificity. The compound may modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

  • 2-Methoxy-N-methyl-benzeneethanamine
  • 3-Methoxy-N-methyl-benzenepropanamine
  • 2-Methoxy-N-ethyl-benzenepropanamine

Comparison:

  • Structural Differences: Variations in the position of the methoxy group and the length of the carbon chain.
  • Unique Properties: 2-Methoxy-N-methyl-benzenepropanamine’s specific arrangement of functional groups imparts unique chemical and biological properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-methoxy-N-methyl-3-phenylpropan-1-amine

InChI

InChI=1S/C11H17NO/c1-12-9-11(13-2)8-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3

InChI Key

PXQDAJALXJRFAB-UHFFFAOYSA-N

Canonical SMILES

CNCC(CC1=CC=CC=C1)OC

Origin of Product

United States

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